
3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a methanehydrazonoyl group, and a sulfanylpropanoic acid moiety. The dihydrobromide form indicates the presence of two bromide ions, which often enhance the compound’s solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide typically involves multiple steps, starting with the preparation of the core structure. One common method involves the reaction of 3-mercaptopropanoic acid with hydrazine to form the hydrazonoyl intermediate. This intermediate is then reacted with an appropriate amine to introduce the amino group. The final step involves the addition of hydrobromic acid to form the dihydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazonoyl group can be reduced to form hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted amino derivatives.
Applications De Recherche Scientifique
3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide involves its interaction with specific molecular targets. The amino and hydrazonoyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The sulfanyl group may also participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-2-mercaptopropanoic acid: Lacks the hydrazonoyl group, making it less versatile in certain reactions.
2-hydrazinyl-3-mercaptopropanoic acid: Similar structure but different functional groups, leading to distinct reactivity.
3-amino-2-methylthio-propanoic acid: Contains a methylthio group instead of a sulfanyl group, affecting its chemical properties.
Uniqueness
3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of the dihydrobromide form enhances its solubility and stability, making it more suitable for various research and industrial applications.
Propriétés
Formule moléculaire |
C4H11Br2N3O2S |
|---|---|
Poids moléculaire |
325.02 g/mol |
Nom IUPAC |
3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide |
InChI |
InChI=1S/C4H9N3O2S.2BrH/c5-1-3(4(8)9)10-2-7-6;;/h2-3H,1,5-6H2,(H,8,9);2*1H |
Clé InChI |
VKEXVZHUBDFXOP-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)O)SC=NN)N.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13835916.png)
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)
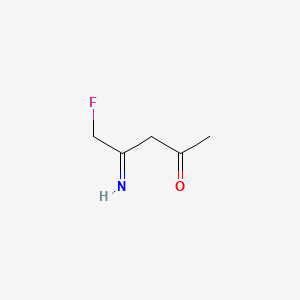

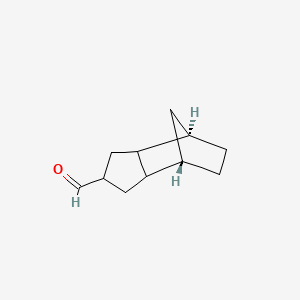
![1-[2-ethoxy-1-(2-methylprop-2-enyl)cyclopent-2-en-1-yl]-N-methylmethanamine](/img/structure/B13835946.png)
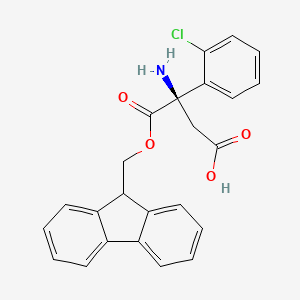


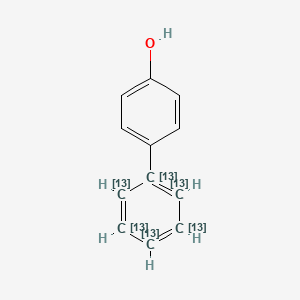
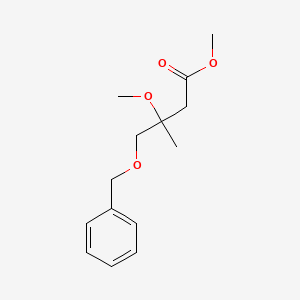
![4-bromo-6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one](/img/structure/B13835972.png)
![1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene](/img/structure/B13835974.png)
![(3AR,4R,5R,6AS)-5-((tert-butyldimethylsilyl)oxy)-4-((3S,5S,E)-3-((tert-butyldimethylsilyl)oxy)-5-methylnon-1-en-1-yl)hexahydro-2H-cy clopenta[b]furan-2-one](/img/structure/B13835981.png)
